Pathylactone A
Description
Structure
3D Structure
Properties
Molecular Formula |
C14H22O4 |
|---|---|
Molecular Weight |
254.32 g/mol |
IUPAC Name |
(5R,6R,7S,10R)-10-hydroxy-6,7-dimethyl-6-(2-oxopropyl)-1-oxaspiro[4.5]decan-2-one |
InChI |
InChI=1S/C14H22O4/c1-9-4-5-11(16)14(7-6-12(17)18-14)13(9,3)8-10(2)15/h9,11,16H,4-8H2,1-3H3/t9-,11+,13+,14-/m0/s1 |
InChI Key |
IAQWIMUGUMQBNL-FRJFDASCSA-N |
Isomeric SMILES |
C[C@H]1CC[C@H]([C@]2([C@]1(C)CC(=O)C)CCC(=O)O2)O |
Canonical SMILES |
CC1CCC(C2(C1(C)CC(=O)C)CCC(=O)O2)O |
Synonyms |
1-epi-pathylactone A pathylactone A |
Origin of Product |
United States |
Origin, Isolation, and Structural Classification of Pathylactone a
Natural Occurrence and Biosynthetic Context
Marine Invertebrate Bioprospecting: Focus on Octocorals
Marine invertebrates, particularly soft corals, have proven to be a rich source of structurally diverse secondary metabolites. Octocorals, belonging to the order Alcyonacea, are well-known for producing a variety of sesquiterpenoids and norsesquiterpenoids. acs.orgnih.gov These compounds often exhibit complex structures and various biological activities. researchgate.net The exploration of these marine organisms, a process known as marine bioprospecting, has led to the discovery of numerous novel natural products, including Pathylactone A. researchgate.netdntb.gov.uanmmba.gov.tw
Identification of Paralemnalia thyrsoides as a Primary Source Organism
This compound was first isolated from the soft coral Paralemnalia thyrsoides (Ehrenberg 1834), a species commonly found in tropical and subtropical regions of the Indo-Pacific Ocean. nih.govresearchgate.net P. thyrsoides is recognized as a significant source of sesquiterpenoids and norsesquiterpenoids. acs.orgnih.gov Initial studies identified this compound as a new norsesquiterpenoid from this octocoral. acs.orgresearchgate.netresearchgate.net It has been isolated from specimens collected off the coast of Southern Taiwan and the South China Sea. acs.orgresearchgate.net
Proposed Biogenetic Pathways for Norsesquiterpenoid Spirolactones
This compound is classified as a norsesquiterpenoid spirolactone featuring a γ-spirolactone moiety. acs.orgnih.govresearchgate.net Norsesquiterpenoids are sesquiterpenoids that have lost one or more carbon atoms, typically through oxidative cleavage. While thorough biosynthesis studies specifically on this compound are limited, a biosynthetic hypothesis proposed by Scheuer provides a potential basis for its formation. acs.orgacs.org This hypothesis suggests that an aristolene-derived biogenetic pathway could be involved, particularly considering that oxolemnacarnol, a β-diketone, has been isolated from Paralemnalia thyrsoides alongside this compound and napalilactone. acs.orgacs.org The proposed route involves the hydrolysis of oxolemnacarnol, followed by an acid-catalyzed epoxide opening to form the spirolactone ring. acs.org This hypothetical pathway allows for different configurations at certain carbon centers, including the C1 position. acs.orgacs.org
Isolation and Purification Methodologies
The isolation and purification of natural products from marine organisms involve a series of steps to extract compounds from the biological matrix and separate them based on their chemical properties.
Extraction Techniques from Biological Matrices
The initial step in obtaining this compound from Paralemnalia thyrsoides involves the extraction of the coral material using organic solvents. Various methods can be employed for extracting compounds from biological matrices, including maceration, Soxhlet extraction, and ultrasound-assisted extraction. seu.ac.lkuobasrah.edu.iqijisrt.com For P. thyrsoides, samples have been extracted with solvents such as 95% ethanol (B145695) (EtOH) or a mixture of methanol (B129727) (MeOH) and dichloromethane (B109758) (CH2Cl2). nih.govresearchgate.netrsc.org The extraction process aims to solubilize the diverse range of metabolites present in the coral tissue. nih.govresearchgate.netrsc.org The resulting solvent extracts contain a complex mixture of compounds, including terpenoids, steroids, and other secondary metabolites. dntb.gov.uaphcog.com
Here is an interactive table summarizing typical extraction solvents used for Paralemnalia thyrsoides:
| Solvent System | Application | Source Organism |
| 95% Ethanol (EtOH) | Extraction of coral samples | Paralemnalia thyrsoides |
| MeOH/CH2Cl2 (1:1) | Sequential extraction after EtOH | Paralemnalia thyrsoides |
| CHCl3/MeOH (1:1) | Extraction of freeze-dried specimen | Paralemnalia thyrsoides |
Chromatographic Separation Strategies
Following extraction, chromatographic techniques are essential for separating this compound from the complex mixture of compounds present in the crude extract. Chromatography is a laboratory technique used to separate a mixture into its components based on their differential partitioning between a mobile phase and a stationary phase. wikipedia.orgiyte.edu.trpurolite.com Common chromatographic methods used in natural product isolation include column chromatography and high-performance liquid chromatography (HPLC). researchgate.netwikipedia.orgunicamp.br
For the isolation of this compound, silica (B1680970) gel column chromatography has been utilized, often with a gradient elution system using solvent mixtures of increasing polarity, such as n-hexane and ethyl acetate (B1210297) (EtOAc) or n-hexane and acetone. researchgate.net This process separates compounds based on their polarity, with less polar compounds eluting first. Further purification of fractions containing this compound can be achieved using normal-phase HPLC. researchgate.net HPLC provides higher resolution separation, allowing for the isolation of pure compounds. wikipedia.orgunicamp.br
Here is an interactive table illustrating chromatographic separation strategies:
| Technique | Stationary Phase | Mobile Phase Examples | Purpose |
| Silica Gel Column Chromatography | Silica Gel | n-hexane/EtOAc, n-hexane/acetone | Initial separation based on polarity |
| Normal-Phase HPLC | Silica-based | n-hexane/acetone | High-resolution purification of fractions |
Purity Assessment Techniques for Natural Isolates
Establishing the purity of natural product isolates is a critical step in chemical research to ensure accurate structural characterization and biological evaluation. Techniques for purity assessment commonly employed in natural product chemistry include spectroscopic methods and chromatography. nih.gov While techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) provide valuable structural information and can indicate the presence of impurities, they can be expensive or require off-line coupling. nih.gov High-Performance Liquid Chromatography (HPLC) is a widely used technique for both purification and purity analysis of natural products. nih.govnih.gov Coupling HPLC with detectors such as UV-Vis spectrometers can help in assessing the purity of eluates, even differentiating compounds with similar retention times by analyzing their time-resolved spectra. nih.gov
Chemical Classification and Structural Features
This compound is classified as a nor-sesquiterpene lactone. researchgate.netresearchgate.netrsc.orgresearchgate.net Sesquiterpenes are a class of terpenes composed of 15 carbon atoms, typically derived from three isoprene (B109036) units. encyclopedia.pub Nor-sesquiterpenes are a subtype where there has been a loss of carbon atoms from the sesquiterpene skeleton. Lactones are cyclic esters. encyclopedia.pub
Nor-sesquiterpene Lactone Framework
The core structure of this compound is based on a nor-sesquiterpene framework, indicating a modified sesquiterpene skeleton. researchgate.netrsc.orgresearchgate.net This framework is characterized by a reduced number of carbon atoms compared to a standard sesquiterpene. The specific arrangement of carbons and rings defines the particular type of nor-sesquiterpene.
Spirolactone Moiety Characterization (γ-spirolactone)
A key structural feature of this compound is the presence of a γ-spirolactone moiety. researchgate.netrsc.orgresearchgate.netscielo.brnih.govdeepdyve.comunibo.itresearchgate.net A spirolactone is a type of lactone where a ring is formed by a spiro junction, meaning one atom is shared between two rings. unibo.it In the case of a γ-spirolactone, the lactone ring is four-membered (a gamma-lactone) and is connected to another ring system through a spiro carbon. researchgate.netrsc.orgnih.gov Spectroscopic data, such as IR spectroscopy showing absorption peaks around 1762 cm⁻¹, supports the presence of a γ-lactone group in this compound. nih.gov
Stereochemical Complexity and Isomeric Forms
This compound exhibits stereochemical complexity due to the presence of multiple stereogenic centers. sydney.edu.auwikipedia.org Stereochemistry deals with the three-dimensional arrangement of atoms in a molecule. sydney.edu.auuou.ac.in Molecules with the same molecular formula and connectivity but different spatial arrangements are called stereoisomers. wikipedia.orgresearchgate.net These include enantiomers (non-superposable mirror images) and diastereomers (stereoisomers that are not mirror images). sydney.edu.auwikipedia.orguou.ac.in
The absolute stereochemistry of this compound has been assigned. researchgate.netrsc.org Studies on the synthesis of this compound and related compounds have highlighted the challenges in controlling the stereochemistry, particularly at the spiro carbon and other quaternary centers. researchgate.netrsc.orgresearchgate.netresearchgate.net Different stereoisomers, such as (+)-pathylactone A and (-)-pathylactone A, as well as synthetic analogues like epi-pathylactone A, have been discussed in the literature, sometimes with differing reported spectroscopic data. researchgate.netrsc.orgnih.gov The conformational variation in the cyclohexane (B81311) ring of this compound can also contribute to structural differences observed through techniques like NMR spectroscopy. rsc.orgnih.gov
Table 1: Spectroscopic Data Highlights for this compound
| Spectroscopic Method | Key Observation | Functional Group Indicated | Source |
| IR (neat) | νmax 3422 cm⁻¹ | Hydroxy group | nih.gov |
| IR (neat) | νmax 1762 cm⁻¹ | γ-lactone group | nih.gov |
| IR (neat) | νmax 1700 cm⁻¹ | Ketonic group | nih.gov |
| HRESIMS | [M + Na]⁺ peak at m/z 277.14129 | Molecular formula C₁₄H₂₂O₄ | nih.gov |
Table 2: Reported Sources of this compound
| Source Organism | Type | Reference |
| Paralemnalia thyrsoides | Soft coral | researchgate.netresearchgate.netrsc.org |
| Paralemnalia thyrsoides | Octocoral | researchgate.netrsc.orgnih.gov |
Advanced Synthetic Methodologies for Pathylactone a and Analogues
Evolution of Total Synthesis Approaches
The synthetic journey towards Pathylactone A reflects the advancements in organic synthesis methodologies, from early racemic routes to more controlled enantioselective strategies.
Racemic Total Synthesis Strategies
Early synthetic efforts focused on constructing the core skeletal features of this compound without controlling the stereochemistry, leading to racemic mixtures. researchgate.netscielo.br
Initial racemic syntheses of the this compound skeleton aimed to establish the crucial quaternary centers and the spiro lactone system. A significant challenge in these early routes was the creation of the two contiguous quaternary centers, one of which is part of the spiro gamma-butyrolactone (B3396035) moiety. researchgate.netscielo.br Achieving stereocontrol at these centers in a racemic context proved difficult. For instance, the addition of organolithium reagents to a cyclohexanone (B45756) derivative, designed to install one of the quaternary centers, often resulted in a mixture of diastereoisomers, necessitating separation later in the synthesis. scielo.br
Key transformations employed in racemic syntheses included the use of organolithium reagents to construct quaternary centers. For example, the addition of a functionalized organolithium reagent to a substituted cyclohexanone was a strategy to form a tertiary alcohol, which would eventually lead to a quaternary center bearing the spiro lactone. researchgate.netscielo.br This step, however, frequently suffered from a lack of stereoselectivity, yielding approximately a 1:1 mixture of diastereoisomers. scielo.br Following the construction of the carbon skeleton, oxidation steps were crucial for establishing the lactone carbonyl and other functionalities. researchgate.netscielo.br These typically involved oxidizing alcohol or other precursor groups to the desired oxidation states to complete the natural product framework.
Enantioselective Total Synthesis Approaches
The development of enantioselective routes marked a significant advancement, allowing for the synthesis of a single enantiomer of this compound or its analogues. nih.govacs.orgunibo.it This required the introduction of asymmetry early in the synthesis or the use of stereocontrolled reactions.
Enantioselective syntheses of this compound and its epimers have been achieved using asymmetric synthetic routes. nih.govacs.orgunibo.it One notable approach involved a PhI(OAc)2-mediated domino reaction as a key step in the enantioselective total synthesis of 1-epi-Pathylactone A. nih.govacs.org This type of reaction allows for the creation of multiple bonds and stereogenic centers in a single operation, contributing to synthetic efficiency and stereocontrol. researchgate.netresearchgate.net The PhI(OAc)2-mediated domino reaction was utilized to produce cyclic ene-acetals, which served as intermediates in constructing the spirolactone framework. acs.org
Achieving high diastereoselectivity and controlling the construction of stereogenic centers are paramount in enantioselective total synthesis. nih.govethz.chmsu.edu In the context of this compound, this involves precisely setting the configuration of the quaternary centers and other chiral carbons. Strategies for diastereoselective control can include the use of chiral auxiliaries, chiral reagents, or exploiting inherent substrate chirality. ethz.chmsu.edu While specific details for every stereogenic center in this compound's enantioselective synthesis are extensive and varied across different reported routes, the general principle involves designing reactions that favor the formation of one specific diastereomer over others. nih.govmsu.edunih.gov This might involve controlling the approach of reagents to a prochiral center or utilizing existing stereocenters to influence the formation of new ones. msu.edu
Stereochemical Revisions and Definitive Assignment through Synthesis
Initial structural assignments of this compound and related norsesquiterpenoids from marine sources presented discrepancies, particularly concerning the relative and absolute configurations of the stereogenic centers. These inconsistencies highlighted the need for rigorous methods to confirm the proposed structures.
Discrepancies in Initial Structural Assignments
Early reports on this compound and its analogues, such as napalilactone, involved structural elucidation primarily through spectroscopic methods. However, comparisons of spectroscopic data for the natural products with those of synthetic samples later revealed inconsistencies. For instance, a synthetic product reported as epi-pathylactone A showed different chemical shifts and coupling constants for the H-1 proton compared to the natural product initially assigned as this compound, despite having the same proposed relative configurations at certain centers. This suggested potential errors in the initial assignments of either relative or absolute configurations.
Role of Synthetic Standards in Correcting Absolute and Relative Configurations
The total synthesis of proposed structures and their stereoisomers played a crucial role in resolving the stereochemical ambiguities. By synthesizing compounds with defined relative and absolute configurations, researchers could compare these synthetic standards directly with the natural product. A racemic total synthesis of (±)-pathylactone A, for example, provided a sample that was found to be different from the natural product, raising doubts about the original spectral assignments and indicating that the structure was erroneously established at the C1 level. Enantioselective total synthesis of epi-pathylactone A, utilizing key steps like a PhI(OAc)2-mediated domino reaction, allowed for the preparation of a compound with a confirmed absolute configuration. X-ray crystallographic analysis of synthetic intermediates or the final product provided definitive evidence for the absolute configuration, which could then be correlated with the natural product.
Comparative Spectroscopic Analysis of Natural and Synthetic Compounds
Detailed comparison of spectroscopic data, particularly 1D and 2D Nuclear Magnetic Resonance (NMR) spectra, between the natural product and synthetic compounds with confirmed configurations was essential for correcting structural assignments. Differences in chemical shifts and coupling constants, especially for protons near stereogenic centers, provided critical information about the relative orientation of substituents and the conformation of the molecular rings. For example, variations in the coupling constants of the H-1 proton in natural this compound and synthetic epi-pathylactone A indicated significantly different dihedral angles, reflecting conformational differences in the cyclohexane (B81311) ring and supporting distinct stereochemical assignments. Techniques like NOESY experiments were used to determine key spatial correlations and deduce relative stereochemistry in both natural and synthetic samples.
The following table illustrates typical comparative 1H NMR data that might be used in such analyses, based on the descriptions in the literature:
| Proton | Chemical Shift (δH) - Natural this compound (CDCl3) | Coupling Constant (J, Hz) - Natural this compound (CDCl3) | Chemical Shift (δH) - Synthetic epi-Pathylactone A | Coupling Constant (J, Hz) - Synthetic epi-Pathylactone A |
| H-1 | 3.70 | 11.6, 4.8 (dd) | 4.27 | 4.2, 2.9 |
| H-3β | 1.41 | - | - | - |
| H-3α | 1.61 | - | - | - |
Note: The specific conditions (solvent, field strength) for the synthetic epi-pathylactone A NMR data were not consistently provided across all sources, but the cited differences in chemical shifts and coupling constants are key to the stereochemical analysis.
Synthesis of this compound Derivatives and Analogues
Beyond confirming the structure of the natural product, synthetic efforts have also focused on preparing derivatives and analogues of this compound. This is often done to explore the structure-activity relationships and potentially develop compounds with enhanced biological activities or improved properties.
Scaffold Modification Strategies
Scaffold modification strategies involve altering the core structure of this compound while retaining some key features, such as the spirolactone moiety. Approaches described in the literature for related norsesquiterpenes and spirolactones provide insights into potential strategies. The synthesis of the spirolactone core from readily available cyclohexenones demonstrates a method for constructing the fundamental bicyclic system. Modifications could involve altering the substitution pattern on the cyclohexane ring or the γ-lactone ring. For example, introducing different functional groups or changing the size of the rings could lead to novel analogues. Synthetic routes that allow for the flexible introduction of substituents at various positions are valuable for generating diverse structures.
Exploration of Chemically Diverse Analogues
The exploration of chemically diverse analogues involves synthesizing compounds that share some structural resemblance to this compound but with more significant variations. This can include synthesizing stereoisomers, as demonstrated by the synthesis of epi-pathylactone A. It can also involve creating hybrid molecules or incorporating different ring systems. The synthesis of spirocyclic compounds related to napalilactone, another norsesquiterpenoid from marine sources, illustrates the potential for exploring chlorinated analogues. The development of synthetic methodologies that allow for the stereoselective construction of the spiro center and control over the configuration of multiple stereogenic centers is crucial for accessing a wide range of chemically diverse analogues.
Compound Information
| Compound Name | PubChem CID |
| This compound | Not readily available in search results. Further search needed. |
| epi-Pathylactone A | Not readily available in search results. Further search needed. |
| Napalilactone | Not readily available in search results. Further search needed. |
Methodologies for Spirolactone Core Derivatization
The spirolactone core is a key structural feature of this compound and its analogues, and various synthetic methodologies have been developed to construct and derivatize this moiety. Strategies for synthesizing the spirolactone core often involve the formation of the spiro quaternary center and the γ-lactone ring.
Another method for synthesizing the spirocyclic skeleton of this compound and related compounds like napalilactone involves starting from cyclohexenone derivatives such as 2-methyl-2-cyclohexen-1-one (B71969) or 2,3-dimethyl-2-cyclohexen-1-one. liverpool.ac.ukresearchgate.netresearchgate.net A reported five-step synthesis from these starting materials successfully constructed the spirolactone core containing the carbon atoms and three of the four stereocenters found in this compound and napalilactone. researchgate.netresearchgate.net This synthesis involved treating 2,3-dimethylcyclohex-2-enone with lithium in liquid ammonia, followed by monoprotonation and alkylation with allyl bromide. liverpool.ac.uk Subsequent addition of a silyloxypropyllithium reagent to the resulting ketone provided diastereomeric alcohols, which were then converted to the corresponding spirolactones via TBS protecting group removal and oxidation. liverpool.ac.uk
Domino reactions have also been utilized in the enantioselective synthesis of spirolactone-containing compounds. A PhI(OAc)₂-mediated domino process starting from a vicinal unsaturated diol was used in the synthesis of a norsesquiterpene spirolactone/testosterone hybrid. researchgate.net This highlights the use of cascade reactions for efficient construction of complex molecular scaffolds. researchgate.net
Electrochemical methods are emerging as novel strategies for the synthesis and derivatization of spiro compounds, including spirolactones. Anodic oxidation of anisole (B1667542) derivatives has been reported to yield spirolactones with diverse functional groups in good yields. chinesechemsoc.org This electrochemical approach offers a metal-free route for constructing these structures.
Derivatization studies on spirolactone-type compounds have explored modifications at various positions to investigate their synthetic potential and biological activities. researchgate.netnih.gov For instance, in studies on oridonin-inspired anticancer agents which contain a spirolactone-type diterpenoid structure, derivatization on hydroxyl functional groups and modifications of the skeletal structure, including the spirolactone moiety, have been investigated to enhance activity. nih.gov
The synthesis and derivatization of the spirolactone core remain an active area of research, driven by the presence of this motif in numerous natural products and bioactive compounds and the challenges associated with its stereoselective construction, particularly the creation of quaternary stereocenters. unibo.itoaepublish.com
Here is a summary of some reported synthetic approaches to the this compound spirolactone core:
| Starting Material | Key Reaction(s) | Product Type | Overall Yield (if reported) | Reference |
| 2-methylcyclohexenone | Organolithium addition, Oxidation | Racemic norsesquiterpene lactone | 16% | researchgate.net |
| 2,3-dimethylcyclohex-2-enone | Reduction, Alkylation, Organolithium addition, Oxidation | Spirolactone core | Not specified | liverpool.ac.ukresearchgate.netresearchgate.net |
| Vicinal unsaturated diol | PhI(OAc)₂-mediated domino reaction | Norsesquiterpene spirolactone hybrid | Not specified | researchgate.net |
| Anisole derivatives | Anodic oxidation | Spirolactones | Up to 97% | chinesechemsoc.org |
Molecular Pharmacology and Biological Activities of Pathylactone a
In Vitro Bioactivity Profiling and Efficacy Studies
In vitro studies have investigated the biological activities of Pathylactone A, including its anti-inflammatory, antiviral, and calcium channel antagonistic properties. researchgate.netmdpi.comunibo.itwikipedia.orgmdpi.comrsc.org
Anti-inflammatory Modulatory Effects
This compound has demonstrated anti-inflammatory activity in in vitro models. researchgate.netdeepdyve.comresearchgate.netunibo.it This effect is notably associated with its influence on pro-inflammatory mediators. researchgate.netdeepdyve.comresearchgate.netunibo.it
A key aspect of this compound's anti-inflammatory activity is its ability to inhibit the expression of pro-inflammatory inducible nitric oxide synthase (iNOS). researchgate.netdeepdyve.comresearchgate.net iNOS is an enzyme involved in the production of nitric oxide, a molecule that plays a significant role in inflammatory processes. nih.govnih.gov Studies have shown that this compound can lower iNOS levels in stimulated cells. researchgate.netresearchgate.net For instance, at a concentration of 50 µM, (+)-Pathylactone A was found to lower the iNOS level to 86.33% compared to control cells stimulated with lipopolysaccharide (LPS) only. researchgate.netresearchgate.net
The anti-inflammatory effects of this compound, particularly its impact on iNOS expression, have been assessed using cellular models, such as murine macrophage-like cell lines. researchgate.netdeepdyve.comnsysu.edu.tw These cell lines, like RAW 264.7 and BMA3.1A7, are commonly used in inflammation studies due to their macrophage differentiation and response to inflammatory stimuli like LPS. abmgood.comatcc.orgnih.govmdpi.com this compound was found to inhibit the protein expression of iNOS in a murine macrophage-like cell line. researchgate.netdeepdyve.comnsysu.edu.tw
Here is a summary of the anti-inflammatory activity data:
| Compound | Concentration (µM) | Effect on iNOS Level (% of Control) | Cellular Model | Stimulus | Citation |
| (+)-Pathylactone A | 50 | 86.33 | Murine macrophage-like cell line | LPS | researchgate.netresearchgate.net |
Antiviral Activity against Specific Pathogens (e.g., Influenza A (H1N1) Virus)
This compound has shown antiviral activity against specific pathogens, including the Influenza A (H1N1) virus in vitro. researchgate.netresearchgate.net Research indicates its potential to inhibit viral activity. researchgate.netmdpi.comnih.govjmb.or.kr
Calcium Channel Antagonistic Properties
This compound has been reported to possess calcium channel antagonistic properties. unibo.itmdpi.com Calcium channel blockers, also known as calcium channel antagonists, are a class of medications that disrupt the movement of calcium ions through calcium channels. mayoclinic.orgwikipedia.orgclevelandclinic.orgtg.org.au These channels play crucial roles in various cellular processes, including muscle contraction and nerve signaling. mayoclinic.orgwikipedia.orgclevelandclinic.org this compound is described as a Ca2+ antagonist. unibo.itmdpi.com
Other Investigated Bioactivities (if documented in relevant literature)
While anti-inflammatory, antiviral, and calcium channel antagonistic activities are documented, the available literature primarily focuses on these areas. One source indicates that while other possible bioactivities for new natural substances were of interest, limitations in screening platforms and material consumption meant they were not assayed at that stage. rsc.orgnih.gov Therefore, comprehensive data on other investigated bioactivities of this compound is limited in the provided search results.
Mechanistic Elucidation of Biological Actions
Understanding how this compound exerts its biological effects requires a detailed investigation into its interactions with cellular components and signaling pathways. This involves identifying the specific molecules it targets and the downstream cascades that are subsequently modulated.
Identification of Putative Molecular Targets and Pathways
Studies have indicated that this compound exhibits anti-inflammatory activity. One key molecular target identified is inducible nitric oxide synthase (iNOS). Research using a murine macrophage-like cell line demonstrated that this compound can inhibit the protein expression of pro-inflammatory iNOS. researchgate.net At a concentration of 50 µM, (+)-Pathylactone A was shown to lower iNOS levels by 86.33% compared to control cells stimulated with lipopolysaccharide (LPS) only. researchgate.net This suggests that the anti-inflammatory effect of this compound may, at least in part, be mediated through the suppression of iNOS expression.
Beyond inflammation, this compound has also been reported to exhibit Ca²⁺ channel antagonistic activity. researchgate.netthieme-connect.de This suggests a potential interaction with calcium channels, which are critical components in various cellular processes and signaling pathways, including those involved in neuronal function and muscle contraction. researchgate.net
Protein-Ligand Interaction Studies (e.g., inhibition assays)
While specific detailed protein-ligand interaction studies, such as inhibition assays directly quantifying the binding affinity or inhibitory constant (Ki) of this compound against its targets like iNOS or calcium channels, were not extensively detailed in the provided search results, the observed inhibition of iNOS protein expression in cell-based assays serves as evidence of a functional interaction. researchgate.net Further studies employing techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) could provide more quantitative data on the direct binding of this compound to its putative protein targets. tainstruments.comresearchgate.net These methods are commonly used to measure the binding affinity and kinetics of protein-ligand interactions and to identify inhibitors of protein-protein interactions. tainstruments.comresearchgate.net
Cellular Signaling Pathway Modulation
The inhibition of iNOS expression by this compound implies modulation of the signaling pathways that regulate iNOS synthesis. In macrophages, iNOS expression is often induced by pro-inflammatory stimuli like LPS, which activate pathways such as the NF-κB pathway. nih.govnih.gov Therefore, this compound may interfere with these upstream signaling events, leading to reduced iNOS levels.
The reported Ca²⁺ channel antagonistic activity also points towards the modulation of calcium-dependent signaling pathways. researchgate.netthieme-connect.de Calcium signaling is involved in a wide array of cellular functions, including inflammation, neurotransmission, and cell survival. kuleuven.be By antagonizing calcium channels, this compound could influence these diverse processes.
Modulation of cellular signaling pathways is a common mechanism for natural products with biological activities, impacting processes like cell proliferation, apoptosis, and inflammation. nih.govplos.orgmdpi.com
Preclinical Assessment in Relevant Biological Systems
Preclinical assessment of this compound involves evaluating its efficacy in relevant in vitro and in vivo models to determine its potential as a therapeutic agent.
In Vitro Cellular Models for Efficacy (beyond primary screening)
Beyond the primary screening that identified its anti-inflammatory activity in a murine macrophage cell line, further in vitro studies could involve more complex cellular models. researchgate.netresearchgate.net This might include using primary cell cultures or co-culture systems that better mimic the physiological environment. lek.commdpi.com For instance, to further investigate its anti-inflammatory effects, this compound could be tested in co-culture models of immune cells and target tissues. researchgate.net For its potential Ca²⁺ channel antagonistic activity, in vitro assays using cell lines expressing specific types of calcium channels could be employed to determine selectivity and potency. researchgate.netthieme-connect.de Advanced in vitro models, such as 3D tissue models or organ-on-a-chip systems, could also provide more physiologically relevant data on the efficacy of this compound in specific tissues or organ systems. lek.commdpi.comfraunhofer.de
Development of Appropriate In Vivo Preclinical Animal Models for Investigated Activities (excluding clinical trials)
To assess the in vivo efficacy of this compound, appropriate animal models relevant to its observed biological activities would need to be developed or utilized. Given its anti-inflammatory activity, animal models of inflammation, such as carrageenan-induced paw edema or LPS-induced systemic inflammation in rodents, could be employed to evaluate its ability to reduce inflammatory responses in vivo. researchgate.net While the provided search results mention studies on other compounds from Paralemnalia thyrsoides in inflammatory rat models, specific in vivo studies for this compound were not detailed. researchgate.net
For its potential as a Ca²⁺ channel antagonist, in vivo models relevant to conditions where calcium channel activity plays a significant role, such as certain cardiovascular disorders or neurological conditions, might be considered. researchgate.netthieme-connect.de The development of appropriate in vivo models requires careful consideration of the disease pathology and the known or hypothesized mechanism of action of the compound. criver.comchampionsoncology.comvirnext.frinstitut-curie.org These studies would typically involve administering this compound to animals and measuring relevant biomarkers or physiological endpoints to assess its efficacy. cam.ac.uk
Structure Activity Relationship Sar and Computational Studies
Defining Key Structural Determinants for Biological Activity
The Pathylactone A scaffold possesses several key structural elements that are critical for its biological function. These include the core spirolactone system, the specific stereochemical configuration of its chiral centers, and the nature of its peripheral substituents.
This compound is characterized by the presence of a γ-spirolactone moiety, a feature identified as being pivotal to its bioactivity. researchgate.net This structural motif is a recurring element in various biologically active natural products and synthetic compounds. Research has demonstrated that this compound exhibits anti-inflammatory properties by inhibiting the protein expression of inducible nitric oxide synthase (iNOS). researchgate.net At a concentration of 50 µM, (+)-Pathylactone A was found to reduce iNOS levels to 86.33% compared to control cells stimulated with lipopolysaccharide (LPS) only. researchgate.net
The general importance of the spirolactone ring in mediating anti-inflammatory effects is supported by studies on other molecules, such as Spironolactone. Spironolactone, a well-known mineralocorticoid receptor antagonist, also features a spirolactone structure and has been shown to suppress the production of several pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). nih.govresearchgate.netnih.govmdpi.com This suggests that the spirolactone moiety itself can be a key pharmacophore for anti-inflammatory activity, likely contributing significantly to the effects observed for this compound. researchgate.net Furthermore, the spirocyclic lactone motif within this compound has been associated with potential calcium (Ca2+) channel antagonistic activity, indicating that this structural feature may confer multiple biological functions. researchgate.net
Stereochemistry plays a fundamental role in pharmacology, as the three-dimensional arrangement of atoms dictates how a molecule interacts with its chiral biological targets, such as enzymes and receptors. frontiersin.orgrochester.edumdpi.com Enantiomers or diastereomers of the same compound can exhibit vastly different biological activities, with one isomer often being significantly more potent or even eliciting a completely different effect than the others. researchgate.netnih.govnih.gov
This principle is clearly demonstrated within the this compound family of compounds. Naturally occurring analogues, such as Pathyspirolactone A and Pathyspirolactone B, which are diastereomers of this compound, have been isolated and studied. In comparative in vitro anti-inflammatory assays, both Pathyspirolactone A and B were found to be inactive, showing no effect on the levels of COX-2 and iNOS. This stark difference in activity compared to this compound underscores the critical importance of the specific stereochemical configuration for eliciting an anti-inflammatory response.
Furthermore, the synthesis of epi-Pathylactone A, a synthetic stereoisomer, has been reported. researchgate.net The distinct spectral data of these synthetic isomers compared to the natural product further highlights that subtle changes in the spatial orientation of functional groups can lead to significant structural and, consequently, biological differences. researchgate.net Therefore, the precise stereochemistry of this compound is a stringent requirement for its efficacy.
The influence of modifications to the peripheral substituents of the this compound scaffold has not been extensively detailed in the reviewed scientific literature. SAR studies typically involve the systematic modification of a lead compound's side chains or functional groups to probe their role in biological activity. Such studies for this compound would involve synthesizing derivatives with alterations, for example, to the alkyl chain or the cyclohexene (B86901) ring system, followed by biological evaluation. While this is a common strategy to optimize natural product leads, researchgate.netnih.gov specific research detailing these types of modifications for this compound is not currently available.
Comparative SAR Analysis of this compound and Related Norsesquiterpenoids
Comparing the structure and activity of this compound with its naturally occurring and synthetic analogues provides valuable insights into its pharmacophore.
This compound has been co-isolated from marine soft corals with other related norsesquiterpenoids, most notably Napalilactone. researchgate.net Napalilactone is a halogenated norsesquiterpenoid that shares a similar core structure. researchgate.net Crucially, one report has described the structure of (-)-Pathylactone A as being the enantiomer of Napalilactone, indicating a very close and stereochemically defined relationship between the two natural products. researchgate.net This enantiomeric relationship makes them an ideal pair for investigating stereo-specific interactions with biological targets. While the anti-inflammatory activity of (+)-Pathylactone A has been established, a direct quantitative comparison of its potency (e.g., IC50 values) against that of Napalilactone in the same assays is not available in the reviewed literature.
The synthesis of various stereoisomers of this compound, including the racemic mixture (±)-Pathylactone A and epi-Pathylactone A, has been achieved. researchgate.net However, detailed reports from bioactivity screens directly comparing the potency of these specific synthetic derivatives against the natural enantiomer are limited.
The most informative comparison comes from the aforementioned naturally occurring diastereomers, Pathyspirolactone A and Pathyspirolactone B. As detailed in section 5.1.2, these compounds were evaluated for anti-inflammatory effects and were found to be inactive. This comparison highlights the high degree of structural specificity required for bioactivity, as even closely related natural analogues with different stereochemistry are devoid of the iNOS and COX-2 inhibitory effects observed with this compound.
Interactive Data Table: Bioactivity of this compound and Related Compounds
| Compound Name | Compound Type | Key Structural Feature | Reported Biological Activity (Anti-inflammatory) |
| (+)-Pathylactone A | Natural Product | γ-Spirolactone | Active: Reduces iNOS protein expression. researchgate.net |
| Napalilactone | Natural Product | Halogenated; Enantiomer of (-)-Pathylactone A | Activity data not directly compared in sources. researchgate.net |
| Pathyspirolactone A | Natural Product | Diastereomer of this compound | Inactive: No effect on iNOS or COX-2 levels. |
| Pathyspirolactone B | Natural Product | Diastereomer of this compound | Inactive: No effect on iNOS or COX-2 levels. |
| epi-Pathylactone A | Synthetic | Diastereomer of this compound | Bioactivity not detailed in sources. researchgate.net |
| (±)-Pathylactone A | Synthetic | Racemic Mixture | Bioactivity not detailed in sources. researchgate.net |
Computational Approaches in this compound Research
Computational chemistry and molecular modeling have emerged as indispensable tools in drug discovery and natural product research. These in silico methods provide a powerful and cost-effective means to investigate the structure-activity relationships (SAR) of bioactive compounds, predict their biological targets, and elucidate their mechanisms of action at a molecular level. While specific computational studies exclusively focused on this compound are not extensively documented in publicly available literature, this section will explore the established computational approaches that are highly relevant and could be applied to accelerate research on this promising marine natural product.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govmdpi.com By identifying the physicochemical properties and structural features (molecular descriptors) that are critical for a specific biological effect, QSAR models can be used to predict the activity of new, untested compounds. mdpi.com This predictive capability is invaluable for prioritizing synthetic efforts and designing more potent analogs. mdpi.com
In the context of this compound research, QSAR modeling could be employed to:
Identify Key Structural Features: By comparing a series of this compound analogs with varying biological activities, a QSAR model could pinpoint which structural motifs are most influential. For instance, the model could determine the importance of the lactone ring size, the stereochemistry of chiral centers, or the nature and position of substituents on the molecule's activity.
Predict the Activity of Novel Derivatives: Once a statistically robust QSAR model is developed, it can be used to virtually screen a library of hypothetical this compound derivatives. This allows researchers to focus on synthesizing only the most promising candidates, thereby saving significant time and resources.
Guide Lead Optimization: The insights gained from a QSAR study can guide the rational design of new analogs with improved potency and selectivity.
The general workflow for developing a QSAR model involves several key steps, as outlined in the table below.
| Step | Description |
| Data Set Selection | A diverse set of compounds with experimentally determined biological activities is compiled. |
| Descriptor Calculation | A wide range of molecular descriptors (e.g., electronic, steric, hydrophobic, topological) are calculated for each compound in the dataset. |
| Model Development | Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are used to build a mathematical model that correlates the descriptors with the biological activity. nih.gov |
| Model Validation | The predictive power of the QSAR model is rigorously assessed using both internal and external validation techniques to ensure its robustness and reliability. |
Molecular Docking and Dynamics Simulations for Target Interaction
While QSAR provides valuable information about the relationship between structure and activity, it does not typically provide insights into the specific interactions between a compound and its biological target. Molecular docking and molecular dynamics (MD) simulations are powerful computational tools that can fill this gap by modeling the binding of a ligand (such as this compound) to the active site of a receptor protein at an atomic level. biointerfaceresearch.comnih.gov
Molecular Docking
Molecular docking predicts the preferred orientation and conformation of a ligand when it binds to a receptor. nih.gov This technique is instrumental in:
Target Identification and Validation: Docking can be used to screen this compound against a panel of known biological targets to identify potential protein partners.
Binding Mode Analysis: It provides a detailed picture of the intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. mdpi.com This information is crucial for understanding the molecular basis of a compound's activity.
Virtual Screening: Large compound libraries can be virtually screened against a target of interest to identify new potential inhibitors. nih.gov
Molecular Dynamics (MD) Simulations
While molecular docking provides a static snapshot of the binding event, MD simulations can simulate the dynamic behavior of the ligand-receptor complex over time. mdpi.comnih.govnih.gov This allows researchers to:
Assess Binding Stability: MD simulations can determine whether a docked ligand remains stably bound within the active site of the receptor.
Investigate Conformational Changes: These simulations can reveal how the binding of a ligand may induce conformational changes in the receptor, which can be critical for its function.
Calculate Binding Free Energies: Advanced computational methods can be used in conjunction with MD simulations to estimate the binding affinity of a ligand for its target. mdpi.com
The application of these techniques to this compound could provide significant insights into its mechanism of action and guide the development of more effective therapeutic agents.
In Silico Prediction of Bioactivity Profiles
In addition to QSAR and molecular docking, a variety of other in silico tools can be used to predict the broader bioactivity profile of a compound like this compound. nih.gov These methods often leverage large databases of known compound-protein interactions and employ machine learning algorithms to predict the likely biological targets and activities of a new molecule. mdpi.comqima-lifesciences.com
These predictive tools can be used to:
Generate Hypotheses for Mechanism of Action: By predicting a range of potential targets for this compound, these methods can provide valuable starting points for experimental investigation. nih.gov
Identify Potential Off-Target Effects: Predicting interactions with a wide range of proteins can help to anticipate potential side effects or toxicities.
Drug Repurposing: In silico bioactivity profiling may suggest new therapeutic applications for this compound beyond its initially discovered activities.
The table below summarizes some of the common approaches for in silico bioactivity prediction.
| Method | Description |
| Ligand-Based Approaches | These methods compare the structural and physicochemical properties of a query compound to those of known active compounds to predict its activity. |
| Target-Based Approaches | These approaches use the 3D structure of a protein target to predict the binding of a query compound, often through molecular docking. |
| Machine Learning Models | A variety of machine learning algorithms can be trained on large datasets of bioactivity data to predict the activity of new compounds. |
| Pharmacophore Modeling | This technique identifies the essential 3D arrangement of chemical features that are necessary for a compound to bind to a specific target. |
The integration of these computational approaches holds immense promise for accelerating the scientific understanding and therapeutic development of this compound.
Analytical and Spectroscopic Characterization Methods
High-Resolution Spectroscopic Techniques for Structure Elucidation
Spectroscopic methods play a crucial role in deciphering the molecular architecture of Pathylactone A.
Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H, 13C, and two-dimensional (2D) techniques, is fundamental for the structural elucidation of organic compounds like this compound. Comparison of 1H and 13C NMR spectral data has been used in the characterization of synthetic 1-epi-pathylactone A by comparison with the reported spectral data of natural this compound, aiding in confirming structural features wikipedia.org.
1H NMR spectroscopy provides information about the types of hydrogen atoms in a molecule, their chemical environment, and their connectivity through spin-spin coupling. 13C NMR spectroscopy reveals the carbon skeleton of the molecule, indicating the different types of carbon atoms present.
Mass Spectrometry (MS) is employed to determine the molecular weight and formula of this compound. Electrospray Ionization Mass Spectrometry (ESIMS) has been used in the analysis of this compound. High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is a particularly valuable technique for accurately measuring the mass-to-charge ratio of ions, allowing for the precise determination of the elemental composition and thus the molecular formula of a compound. This high accuracy is essential for confirming the proposed molecular formula derived from other analytical data.
Infrared (IR) spectroscopy provides information about the functional groups present in this compound by measuring the vibrations of chemical bonds when exposed to infrared radiation. IR spectroscopy on this compound has been reported. Characteristic absorption bands in the infrared spectrum correspond to specific functional groups, such as hydroxyl, carbonyl (present in the lactone ring), and carbon-carbon double bonds, aiding in the identification of key structural moieties within the molecule.
Chromatographic Methodologies for Analysis and Purity Control
Chromatographic techniques are essential for the separation, analysis, and purity assessment of this compound, particularly when isolated from natural sources which often yield complex mixtures.
High-Performance Liquid Chromatography (HPLC) is a widely used technique for separating compounds based on their differential interactions with a stationary phase and a mobile phase. Normal-phase HPLC (NP-HPLC) has been performed on this compound. HPLC is invaluable for analyzing the composition of a sample, identifying individual components, and assessing their purity. By using appropriate stationary phases and mobile phases, this compound can be separated from impurities, and its purity can be determined by integrating the peak area in the chromatogram. Different variants of HPLC, such as reversed-phase HPLC, can also be employed depending on the polarity of the compound and the nature of the sample matrix.
Gas Chromatography (GC) for Volatile Components (if applicable)
Gas Chromatography (GC) is an analytical technique widely used for the separation, identification, and quantification of volatile and semi-volatile compounds. nih.gov The principle of GC involves vaporizing a sample and transporting it through a chromatographic column by an inert carrier gas. Separation occurs based on the differential partitioning of analytes between the stationary phase within the column and the mobile gas phase, influenced by their volatility and interaction with the stationary phase.
While this compound itself is a lactone and its volatility would determine its direct suitability for GC analysis, GC-MS has been mentioned in the context of analyzing peracetylated derivatives related to this compound, suggesting that derivatization can be employed to enhance the volatility of such compounds for GC-based analysis. This indicates that while direct GC might be limited depending on this compound's inherent volatility, derivatization can make GC, particularly hyphenated GC-MS, applicable for the analysis of this compound or its derivatives within complex mixtures.
Preparative Chromatography for Scale-up Isolation
Preparative chromatography is a fundamental technique employed for the isolation and purification of target compounds from complex mixtures on a larger scale than analytical chromatography. The objective is to obtain a sufficient quantity of a pure substance for further structural elucidation, biological testing, or other applications.
The isolation of this compound from natural sources, such as the octocoral Paralemnalia thyrsoides, has involved chromatographic methods. nih.gov These methods are essential for separating this compound from other co-occurring compounds in the crude extract. Preparative chromatography, including techniques like column chromatography, is routinely used in natural product chemistry for this purpose, allowing for the collection of fractions enriched in the target compound. One study specifically mentions the use of preparative normal-phase chromatography in the context of this compound, highlighting its application in the isolation process.
Advanced Hyphenated Techniques in this compound Analysis
Hyphenated techniques combine the separation power of chromatography with the detection and identification capabilities of spectroscopic methods. These techniques are invaluable for the analysis of complex samples and the confident identification of compounds like this compound.
HPLC-MS and GC-MS for Complex Mixture Analysis
Liquid Chromatography-Mass Spectrometry (LC-MS), particularly High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS), couples the separation capabilities of HPLC with the mass analysis of Mass Spectrometry (MS). This technique is well-suited for the analysis of a wide range of compounds, including those that are polar, ionic, thermally unstable, or nonvolatile, making it highly applicable for the analysis of natural products like this compound. HPLC-MS provides information on both the retention time and the mass-to-charge ratio of eluting compounds, enabling their identification and quantification within complex mixtures.
Gas Chromatography-Mass Spectrometry (GC-MS) couples GC with MS and is primarily used for the analysis of volatile and semi-volatile compounds. nih.gov As mentioned earlier, GC-MS has been applied to the analysis of peracetylated derivatives related to this compound. Both HPLC-MS and GC-MS serve as powerful tools for analyzing complex natural product extracts, allowing for the separation and tentative identification of numerous components based on their chromatographic and mass spectral data.
Chiral Chromatography for Enantiomeric Purity
Chiral chromatography is a specialized chromatographic technique used to separate stereoisomers, specifically enantiomers. Enantiomers are mirror-image molecules that can exhibit different biological activities. This compound exists as enantiomers, including (+)-pathylactone A and (-)-pathylactone A.
Chiral chromatography, often performed using Chiral HPLC columns packed with a chiral stationary phase, is essential for determining the enantiomeric purity of a sample of this compound and for separating individual enantiomers for separate study. The separation is based on the differential interactions between the enantiomers and the chiral stationary phase. Given the potential for different biological effects between enantiomers, chiral analysis is a critical aspect of the characterization of chiral natural products like this compound.
Spectroscopic-Chromatographic Coupling for Enhanced Identification
The coupling of chromatographic separation techniques with spectroscopic detectors provides significantly enhanced capabilities for compound identification compared to using either technique alone. Hyphenated techniques like HPLC-MS and GC-MS are prime examples, where MS provides molecular weight and fragmentation information that complements the chromatographic separation.
Beyond MS, other spectroscopic methods can be coupled with chromatography. For instance, UV-Visible (UV-Vis) and Diode Array Detectors (DAD) are commonly used with HPLC to provide information about the chromophores present in eluting compounds. Fluorescence detectors can also be coupled with HPLC for the analysis of fluorescent compounds. While not directly a "coupling" in the same online sense, the process of isolating this compound using chromatography is inherently linked to its characterization by various spectroscopic methods such as Nuclear Magnetic Resonance (NMR) (1H and 13C NMR), Infrared (IR) spectroscopy, and high-resolution mass spectrometry (HRESIMS). nih.govnih.gov These spectroscopic data, obtained from the chromatographically purified compound, are crucial for the definitive structural elucidation and confirmation of this compound. nih.govnih.gov The combination of separation science with comprehensive spectroscopic analysis is fundamental to natural product chemistry.
Future Research Directions and Academic Significance
Advancements in Asymmetric Synthesis and Catalyst Development
The total synthesis of natural products like Pathylactone A is a crucial endeavor for confirming its structure and providing a sustainable supply for further biological studies. While a synthesis of its racemate has been achieved, a key future direction lies in the development of an efficient asymmetric synthesis to produce enantiomerically pure this compound. This pursuit will likely drive innovation in catalyst development, particularly for constructing its characteristic spiro-γ-butyrolactone moiety.
Recent progress in catalysis offers several promising strategies. For instance, N-heterocyclic carbene (NHC) catalyzed formal [3+2] annulation reactions have emerged as a powerful method for the enantioselective synthesis of spiro-γ-butyrolactones from α,β-unsaturated aldehydes. rsc.orgacs.org Future research could focus on designing a bespoke NHC catalyst tailored for the specific substrates required in the this compound synthesis, aiming for high diastereoselectivity and enantioselectivity. Another approach involves metal-catalyzed reactions, such as those employing copper(I)/chiral phosphine (B1218219) ligand complexes, which have been successful in constructing related spiro-lactam-lactone systems. nih.gov The development of novel chiral spiro-salen metal complexes also presents a frontier in stereoselective catalysis that could be applied to the synthesis of complex lactones. researchgate.net
The table below summarizes potential catalytic systems for the asymmetric synthesis of key structural motifs in this compound, representing a roadmap for future synthetic efforts.
| Catalytic System | Key Reaction Type | Potential Application for this compound |
| Chiral N-Heterocyclic Carbenes (NHCs) | Formal [3+2] Annulation | Enantioselective construction of the spiro-γ-butyrolactone core |
| Copper(I)/Chiral Ligand Complexes | Tandem Michael Addition | Stereocontrolled formation of the spirocyclic junction |
| Chiral Spiro-Salen Metal Complexes | Ring-Opening Polymerization | (By analogy) Stereoselective lactone formation and functionalization |
| Palladium(0) Catalysis | Asymmetric C(sp3)-H Arylation | (By analogy) Control of quaternary stereocenters in related systems core.ac.uk |
These synthetic challenges not only promise to provide access to this compound and its analogs for biological testing but also contribute fundamentally to the field of organic chemistry by expanding the toolkit of stereoselective transformations.
Deepening Mechanistic Understanding of this compound Bioactivities
To fully appreciate the therapeutic potential of this compound, a deeper understanding of its molecular mechanisms of action is paramount. Current knowledge points to anti-inflammatory activity and Ca2+ channel antagonism, but the specific proteins and cellular pathways it modulates remain to be elucidated.
Identifying the direct molecular targets of this compound is a critical next step. Modern chemical biology and proteomics provide a powerful arsenal (B13267) of tools for this purpose. nih.govmdpi.com An affinity-based approach, where a this compound-derived probe is used to "fish out" its binding partners from cell lysates, is a promising strategy. sigmaaldrich.com This can be coupled with quantitative proteomics techniques, such as Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), to differentiate true binders from non-specific interactions. mdpi.com
Another powerful technique is Activity-Based Protein Profiling (ABPP), which uses reactive probes to covalently label the active sites of entire enzyme families. mdpi.com Given that many sesquiterpenoids exert their effects by reacting with nucleophilic residues on proteins, an ABPP approach could identify the specific enzymes that this compound covalently modifies.
Once molecular targets are identified, the subsequent challenge is to map their roles within broader cellular signaling networks. Given its reported anti-inflammatory effects, it is plausible that this compound intersects with major inflammatory pathways. Many marine diterpenoids and sesquiterpenoids with anti-inflammatory properties have been shown to inhibit the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a central regulator of inflammation. nih.govmdpi.com Future studies should investigate whether this compound inhibits key steps in this pathway, such as the phosphorylation of IκB kinase (IKK) or the nuclear translocation of NF-κB. cjnmcpu.com
Regarding its Ca2+ channel antagonistic activity, research should aim to define which specific channels are affected. Calcium signaling is a ubiquitous and complex process involving various channels like voltage-operated channels (VOCs), receptor-operated channels (ROCs), and store-operated channels (SOCs). genome.jpkegg.jp Detailed electrophysiological studies could pinpoint the exact channel subtype modulated by this compound. Subsequent pathway analysis would then explore the downstream consequences of this modulation on cellular processes such as neurotransmission, muscle contraction, or gene expression, which are heavily dependent on precise calcium signaling. nih.govreactome.orgaston.ac.uk
The following table outlines a potential research workflow for elucidating the bioactivity of this compound.
| Research Phase | Technique/Approach | Objective |
| Target Discovery | Affinity Chromatography, ABPP, Quantitative Proteomics | To identify the direct protein binding partners of this compound. |
| Pathway Analysis | Western Blot, Reporter Assays, Immunofluorescence | To determine if this compound modulates key inflammatory pathways like NF-κB. |
| Functional Validation | Electrophysiology (Patch-Clamp), Calcium Imaging | To characterize the specific type of Ca2+ channel inhibited and its functional consequences. |
| Systems Biology | Transcriptomics (RNA-seq), Metabolomics | To obtain a global view of the cellular changes induced by this compound treatment. |
Exploration of this compound in Emerging Research Fields
The unique structure and bioactivity of this compound make it an excellent candidate for exploration in cutting-edge, interdisciplinary research areas such as chemical biology and synthetic biology.
Chemical biology utilizes small molecules as tools to probe and manipulate biological systems. sigmaaldrich.com this compound, once its targets are known, could be developed into a highly specific chemical probe. For example, if it is found to bind to a novel protein with high affinity and specificity, it could be used to study the function of that protein in living cells. nih.govmdpi.com By synthesizing derivatives with fluorescent tags or photo-crosslinking groups, researchers could visualize the subcellular localization of its target and identify interacting proteins in a temporal and spatial manner. This approach transforms a natural product from a potential therapeutic lead into a sophisticated tool for fundamental biological discovery.
The isolation of natural products from marine sources is often hampered by low yields and ecological concerns. Synthetic biology offers a transformative solution by engineering microbial hosts to produce complex molecules like sesquiterpenes. osti.govescholarship.orgnih.gov The biosynthetic pathways for terpenoids, which rely on universal C5 precursors, are well-suited for metabolic engineering. mdpi.commdpi.com
Future research could focus on identifying the biosynthetic gene cluster responsible for this compound production in Paralemnalia thyrsoides and heterologously expressing it in a robust microbial chassis like Saccharomyces cerevisiae (yeast) or Escherichia coli. sysbio.se This would involve:
Gene Discovery: Sequencing the genome or transcriptome of the source organism to identify candidate terpene synthase and cytochrome P450 monooxygenase genes.
Pathway Reconstruction: Assembling these genes into a heterologous host and optimizing their expression.
Metabolic Engineering: Modifying the host's central metabolism to increase the flux of precursor molecules, such as farnesyl pyrophosphate (FPP), towards this compound production. nih.govnih.gov
This synthetic biology approach would not only provide a sustainable and scalable source of this compound but also enable the production of novel analogs through combinatorial biosynthesis, further expanding its chemical diversity for biological screening.
Computational Chemistry and AI-Driven Drug Discovery Applied to this compound Scaffold
The unique and complex architecture of this compound presents both opportunities and challenges for drug discovery and development. Computational chemistry and artificial intelligence (AI) are emerging as pivotal technologies to navigate these complexities, offering powerful tools for structural elucidation, prediction of bioactivity, and the design of novel therapeutic agents based on the this compound scaffold.
The Role of Computational Chemistry in Structural Elucidation
The precise three-dimensional structure of a natural product is fundamental to understanding its biological activity. In the case of complex marine-derived molecules, computational methods are increasingly being used to complement experimental data for accurate structure determination. For instance, in the structural elucidation of compounds closely related to this compound, such as pathyspirolactone A, the DP4+ computational method has been utilized. uca.edu.arrsc.org This approach involves calculating the NMR chemical shifts for a set of possible diastereomers of a molecule and comparing them statistically with the experimental data to determine the most probable structure. comporgchem.comuca.edu.ar Given the stereochemical complexity of the this compound scaffold, similar computational approaches are invaluable for unambiguously confirming its structure and that of its synthetic intermediates or analogues.
Beyond structural confirmation, computational chemistry offers a suite of tools to probe the physicochemical properties of the this compound scaffold. mdpi.com Techniques such as Density Functional Theory (DFT) can be employed to understand the electronic structure and reactivity of the molecule, providing insights into its potential interactions with biological targets. nih.gov Molecular dynamics (MD) simulations can be used to study the conformational flexibility of the lactone ring and its substituents, which is crucial for its binding to target proteins. ucsd.edumaralliance.org
Virtual Screening and Target Identification: AI algorithms can be trained on large datasets of known bioactive molecules and their targets to predict potential biological targets for this compound. mdpi.comfrontiersin.orgmdpi.com Virtual screening of large compound libraries against these predicted targets can then be performed to identify other molecules with similar activity profiles, helping to elucidate the mechanism of action of this compound. nih.gov Pharmacophore modeling, which defines the essential 3D arrangement of functional groups required for biological activity, can be used to create a virtual representation of the this compound scaffold for high-throughput virtual screening. dovepress.compatsnap.comnih.govdntb.gov.uanih.gov
Predictive Modeling and Lead Optimization: Machine learning models can be developed to predict the structure-activity relationships (SAR) of this compound derivatives. frontiersin.org These models can help prioritize the synthesis of new analogues with improved potency and selectivity, thereby accelerating the lead optimization process. AI can also be used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of this compound and its derivatives, which is a critical step in early-stage drug development.
De Novo Drug Design: Generative AI models can design entirely new molecules based on the desirable features of the this compound scaffold. These models can explore a vast chemical space to generate novel compounds with optimized properties, potentially leading to the discovery of new drug candidates with improved efficacy and safety profiles.
Collaborative Research Frameworks for Marine Natural Products
The discovery, characterization, and development of marine natural products like this compound are inherently complex and resource-intensive endeavors that often benefit from collaborative efforts. maralliance.org The vastness and biodiversity of marine ecosystems necessitate a multidisciplinary approach, bringing together experts in marine biology, natural products chemistry, pharmacology, and computational sciences. biocean5d.org
The Importance of Open-Access Databases and Libraries
A cornerstone of collaborative research in this field is the development and maintenance of comprehensive, open-access databases of marine natural products. cncb.ac.cnnih.govd4-pharma.comoup.comnih.gov Platforms like the Comprehensive Marine Natural Products Database (CMNPD) serve as invaluable resources for the scientific community, providing curated data on the chemical structures, biological activities, and source organisms of thousands of marine-derived compounds. nih.govd4-pharma.comoup.comnih.gov The availability of such databases facilitates:
Dereplication: Rapidly identifying known compounds in an extract, allowing researchers to focus their efforts on the discovery of novel molecules.
Virtual Screening: Providing large, diverse libraries of compounds for in silico screening against various biological targets. mdpi.comfrontiersin.orgnih.gov
Comparative Analysis: Enabling researchers to identify trends in the distribution of chemical scaffolds and biological activities across different marine phyla.
Furthermore, the creation of physical libraries of purified marine natural products or prefractionated extracts for high-throughput screening is another critical component of collaborative drug discovery. nih.govacs.org These libraries, when shared among research institutions and pharmaceutical companies, can significantly accelerate the identification of new drug leads.
Fostering International and Interdisciplinary Collaborations
International collaborations are crucial for accessing the diverse marine ecosystems around the globe and for bringing together complementary expertise. labcompare.comgeomar.de For instance, the Marbio laboratory at UiT—the Arctic University of Norway, collaborates with Marbank, a national marine biobank, to provide access to marine biodiversity for both academic and industrial partners. labcompare.com Such initiatives that foster partnerships between academia, government, and industry are essential for translating fundamental research on marine natural products into tangible therapeutic applications. marine.ienih.gov
Q & A
Q. What spectroscopic and crystallographic methods are critical for confirming the structural identity of Pathylactone A?
To validate this compound’s structure, researchers should employ a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY), high-resolution mass spectrometry (HR-MS), and X-ray crystallography. NMR analysis identifies functional groups and connectivity, while X-ray crystallography provides definitive stereochemical confirmation. For novel derivatives, comparative analysis with known analogs and computational modeling (e.g., DFT calculations) can resolve ambiguities .
Q. Which extraction and purification protocols are optimal for isolating this compound from natural sources?
Efficient isolation involves solvent extraction (e.g., methanol or ethyl acetate) followed by fractionation using vacuum liquid chromatography (VLC) or flash chromatography. Final purification is achieved via preparative HPLC with a C18 column and gradient elution (e.g., acetonitrile/water). Purity (>95%) should be verified by analytical HPLC and tandem MS .
Q. What in vitro assays are most suitable for preliminary evaluation of this compound’s bioactivity?
Standard assays include:
- Cytotoxicity : MTT or resazurin assays against cancer cell lines (e.g., HeLa, MCF-7).
- Enzyme inhibition : Fluorometric or colorimetric assays (e.g., kinase or protease targets).
- Antimicrobial activity : Broth microdilution for MIC determination. Dose-response curves (IC₅₀/EC₅₀) and positive/negative controls are essential for reproducibility .
Advanced Research Questions
Q. How can researchers design a PICOT-compliant study to investigate this compound’s therapeutic efficacy in vivo?
Using the PICOT framework:
- Population : Rodent models (e.g., BALB/c mice with xenograft tumors).
- Intervention : Daily oral administration of this compound (10–50 mg/kg).
- Comparison : Vehicle control vs. standard chemotherapy (e.g., cisplatin).
- Outcome : Tumor volume reduction, survival rate, and histopathological analysis.
- Time : 4–6 weeks with weekly monitoring. Preclinical studies must adhere to ARRIVE guidelines for ethical and statistical rigor .
Q. What methodologies resolve discrepancies between computational predictions and experimental data for this compound’s protein-binding affinity?
Contradictions arise from force field limitations in molecular dynamics (MD) simulations. To address this:
- Validate docking results with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC).
- Perform alchemical free-energy calculations (e.g., MM/PBSA) to refine binding energy estimates.
- Cross-validate with mutagenesis studies on target proteins .
Q. How should longitudinal toxicity studies be structured to assess this compound’s safety profile for regulatory submission?
- Study design : 90-day repeated-dose toxicity in two species (rodent and non-rodent).
- Endpoints : Hematological, biochemical, and histopathological markers.
- Data collection : Weekly blood sampling, organ weight analysis, and necropsy.
- Compliance : Follow OECD Test Guidelines 408/409 and include a recovery phase to evaluate reversibility of effects .
Methodological Considerations for Data Analysis
Q. What statistical approaches are recommended for interpreting heterogeneous bioactivity data across this compound studies?
- Meta-analysis : Pool data from independent studies using random-effects models to account for variability.
- Sensitivity analysis : Exclude outliers and assess robustness via bootstrap resampling.
- Subgroup stratification : Analyze data by cell type, assay methodology, or compound batch to identify confounding factors .
Q. How can researchers optimize synthetic routes for this compound analogs to enhance yield and scalability?
- Retrosynthetic analysis : Prioritize convergent synthesis to minimize step count.
- Catalysis : Screen transition-metal catalysts (e.g., Pd/C, Ru complexes) for key bond-forming steps.
- Process optimization : Use design of experiments (DoE) to evaluate temperature, solvent, and stoichiometry effects .
Tables for Key Data Interpretation
Example Table: Comparative Bioactivity of this compound Derivatives
| Derivative | IC₅₀ (μM) – Cancer Cell Line | Selectivity Index (Normal vs. Cancer) | Reference |
|---|---|---|---|
| Parent | 2.3 ± 0.4 | 8.2 | |
| Methyl-1 | 1.8 ± 0.3 | 12.5 | |
| Fluoro-2 | 5.6 ± 1.1 | 3.7 |
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
